3-Hydroxyterphenyllin

HIV-1 Integrase Inhibition Antiviral Drug Discovery Natural Product Screening

3-Hydroxyterphenyllin is a p-terphenyl secondary metabolite originally isolated from Aspergillus candidus. It is the 3-hydroxy derivative of terphenyllin and exhibits a broad spectrum of biological activities, including antioxidant, antiproliferative, antibacterial, and antiviral properties.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 66163-76-6
Cat. No. B1664598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyterphenyllin
CAS66163-76-6
Synonyms3-hydroxyterphenyllin
3-OH-terphenyllin
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3
InChIKeyYLSPFNUVVOKJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Hydroxyterphenyllin (CAS 66163-76-6) – p-Terphenyl Fungal Metabolite Procurement & Research-Grade Characterization


3-Hydroxyterphenyllin is a p-terphenyl secondary metabolite originally isolated from Aspergillus candidus [1]. It is the 3-hydroxy derivative of terphenyllin and exhibits a broad spectrum of biological activities, including antioxidant, antiproliferative, antibacterial, and antiviral properties [2]. Structurally characterized by 1H and 13C NMR spectroscopy, it serves as a reference standard for natural product dereplication and a lead scaffold in medicinal chemistry [1].

Why In-Class p-Terphenyl Analogs Cannot Be Substituted for 3-Hydroxyterphenyllin in Experimental Workflows


Although the p-terphenyl scaffold is shared by numerous fungal metabolites, subtle hydroxylation patterns profoundly alter pharmacological profiles. 3-Hydroxyterphenyllin displays a unique selectivity and potency signature that distinguishes it from close structural relatives such as terphenyllin, candidusin A, and 3,3″-dihydroxyterphenyllin [1][2][3]. Substituting 3-hydroxyterphenyllin with an in-class analog without verification can introduce significant variability in assay outcomes, particularly in HIV-1 integrase inhibition, cancer cell cytotoxicity, and antioxidant efficacy.

3-Hydroxyterphenyllin: Quantitative Comparative Evidence Against Closest Analogs


Superior HIV-1 Integrase Inhibitory Potency vs. Terphenyllin in Coupled and Strand Transfer Assays

3-Hydroxyterphenyllin exhibits significantly stronger inhibition of HIV-1 integrase compared to its parent compound terphenyllin in both coupled and strand transfer assays [1]. The 3-hydroxy substitution enhances potency by approximately 6-fold in the coupled assay and 4-fold in the strand transfer assay.

HIV-1 Integrase Inhibition Antiviral Drug Discovery Natural Product Screening

Differential Cytotoxicity Profile vs. Terphenyllin in Human Cancer Cell Lines (HeLa, A549, HepG2)

3-Hydroxyterphenyllin and terphenyllin were evaluated side-by-side for cytotoxicity against three human cancer cell lines [1]. While terphenyllin is more potent in A549 and HepG2 cells, 3-hydroxyterphenyllin maintains a distinct selectivity profile that may be advantageous in specific cancer models.

Cancer Cytotoxicity Antiproliferative Activity Marine Natural Products

Comparable Antibacterial Activity Against MRSA and V. vulnificus vs. Terphenyllin

Both 3-hydroxyterphenyllin and terphenyllin exhibit nearly identical antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus [1]. This suggests the antibacterial pharmacophore is conserved despite the additional hydroxyl group.

Antibacterial Activity MRSA Marine Fungal Metabolites

Potent DPPH Radical Scavenging Activity Comparable to Synthetic Antioxidants BHA and α-Tocopherol

3-Hydroxyterphenyllin exhibits a marked scavenging effect on DPPH radicals that is statistically similar to the synthetic antioxidant BHA and the natural vitamin E analog α-tocopherol [1]. This natural product demonstrates comparable efficacy to established antioxidant standards.

Antioxidant Activity Free Radical Scavenging Natural Antioxidants

Protective Efficacy Against Palmitic Acid-Induced Podocyte Injury: Slightly Superior to Candidusin A

In a cell-based model of diabetic nephropathy, 3-hydroxyterphenyllin (3-HT) and candidusin A (CDA) were both found to protect human podocytes from palmitic acid-induced injury [1]. 3-HT demonstrated a modestly lower IC50 value, indicating slightly higher protective potency.

Diabetic Nephropathy Podocyte Protection Oxidative Stress

3-Hydroxyterphenyllin: Evidence-Backed Application Scenarios for Scientific and Industrial Use


HIV-1 Integrase Inhibitor Screening and Antiviral Lead Optimization

Given its 6.3-fold higher potency in coupled HIV-1 integrase assays compared to terphenyllin [1], 3-hydroxyterphenyllin should be prioritized as a starting scaffold for antiviral medicinal chemistry programs. Its sub-micromolar activity in the coupled assay (IC50 2.8 μM) makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel integrase strand transfer inhibitors.

Natural Product Antioxidant Reference Standard

3-Hydroxyterphenyllin exhibits DPPH radical scavenging activity comparable to BHA and α-tocopherol [2]. It is suitable for use as a naturally derived positive control in oxidative stress assays, particularly in studies investigating fungal metabolites or marine natural products.

Differential Cytotoxicity Profiling in p-Terphenyl SAR Studies

The distinct cytotoxicity pattern of 3-hydroxyterphenyllin (HeLa IC50 23 μM, A549 36 μM, HepG2 32 μM) compared to terphenyllin (HeLa 18.87 μM, A549 12.33 μM, HepG2 21.2 μM) [3] provides a valuable tool for probing structure-activity relationships within the p-terphenyl class. Researchers investigating the impact of hydroxylation on anticancer selectivity should include this compound in their panels.

Podocyte Protection Studies in Diabetic Nephropathy Models

3-Hydroxyterphenyllin protects human podocytes from palmitic acid-induced injury with an IC50 of ~16 μM, showing a slight potency advantage over candidusin A (~18 μM) [4]. This compound is appropriate for inclusion in phenotypic screening campaigns targeting renal protection and diabetic nephropathy.

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